molecular formula C19H21N3OS B2893595 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-03-0

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2893595
M. Wt: 339.46
InChI Key: MQBYBDXEXUDGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, also known as EPPB, is a chemical compound that has garnered interest in the scientific community due to its potential applications in drug discovery and development. EPPB is a benzothiazole derivative that has shown promising results in inhibiting the activity of certain enzymes and proteins that are involved in various diseases.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Activity : New pyridine derivatives, including those based on the benzothiazole structure, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in creating new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). A similar study conducted by Patel and Agravat (2007) synthesized pyridine derivatives incorporating benzothiazole, demonstrating antibacterial and antifungal activities, further emphasizing the antimicrobial potential of benzothiazole derivatives (Patel & Agravat, 2007).

Anticancer Applications

Antitumor Properties : Research on 2-(4-Aminophenyl)benzothiazoles has uncovered their novel and potent antitumor agent properties, with selective growth inhibitory effects against human cancer cell lines. The differential uptake and metabolism of these compounds by cancer cell lines may underlie their selective anticancer activity (Kashiyama et al., 1999). Moreover, derivatives containing the benzothiazole moiety have been synthesized and evaluated for their antimicrobial activity, demonstrating potential in cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells (Chauhan, Siddiqui, & Kataria, 2015).

Mechanism of Action and Molecular Targeting : The antitumor mechanism of benzothiazole derivatives may involve metabolic oxidation and the formation of hydroxylated products, contributing to their selective profile of anticancer activity. The role of metabolic pathways in the efficacy of these compounds highlights the importance of cellular metabolism in determining the therapeutic potential of benzothiazole derivatives (Kashiyama et al., 1999).

properties

IUPAC Name

6-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-23-16-8-9-17-18(14-16)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYBDXEXUDGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

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